REACTION_CXSMILES
|
CC1C(O)=C(CN)C(CO)=CN=1.Cl.Cl.[CH3:15][C:16]1(S([O-])(=O)=O)[C:26](=[O:27])[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:18](=[O:19])[CH2:17]1.O.O.O.[Na+]>O>[CH3:15][C:16]1[C:26](=[O:27])[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:18](=[O:19])[CH:17]=1 |f:0.1.2,3.4.5.6.7|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=C1O)CN)CO.Cl.Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(=O)C=2C=CC=CC2C1=O)S(=O)(=O)[O-].O.O.O.[Na+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After a few minutes of stirring at a temperature of 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a white crystalline precipitate formed
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with a few milliliters of ice cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at 40°-45° C. until constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)C=2C=CC=CC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1C(O)=C(CN)C(CO)=CN=1.Cl.Cl.[CH3:15][C:16]1(S([O-])(=O)=O)[C:26](=[O:27])[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:18](=[O:19])[CH2:17]1.O.O.O.[Na+]>O>[CH3:15][C:16]1[C:26](=[O:27])[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:18](=[O:19])[CH:17]=1 |f:0.1.2,3.4.5.6.7|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=C1O)CN)CO.Cl.Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(=O)C=2C=CC=CC2C1=O)S(=O)(=O)[O-].O.O.O.[Na+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After a few minutes of stirring at a temperature of 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a white crystalline precipitate formed
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with a few milliliters of ice cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at 40°-45° C. until constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)C=2C=CC=CC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |